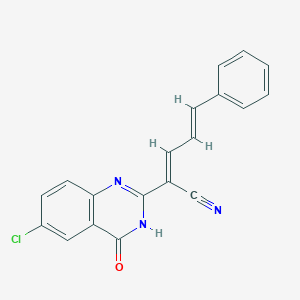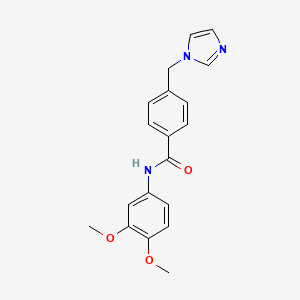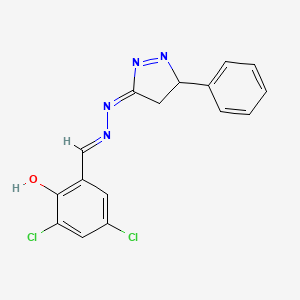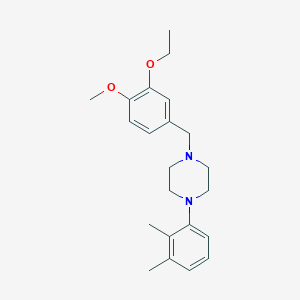
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately inhibiting cell growth and proliferation. This compound has a higher affinity for the EGFR tyrosine kinase domain than other EGFR inhibitors, such as gefitinib and erlotinib. This selectivity makes this compound a potent inhibitor of EGFR signaling and a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by inhibiting EGFR signaling. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been investigated for its potential to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, making it a useful tool for studying the role of EGFR in cancer biology. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations as well. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the investigation of the potential of this compound in combination with other chemotherapeutic agents. This compound has also been investigated for its potential to overcome EGFR-mediated resistance to chemotherapy, and further research in this area may lead to the development of new strategies for cancer therapy. Finally, the development of this compound analogs with improved pharmacokinetic properties may increase its effectiveness as a therapeutic agent.
Méthodes De Synthèse
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-amino-3-chloro-4-phenylquinazoline, which is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. This compound is then reacted with malononitrile and benzaldehyde to yield this compound. The overall yield of the synthesis is around 20-25%.
Applications De Recherche Scientifique
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines both in vitro and in vivo. This compound has also been shown to enhance the cytotoxicity of other chemotherapeutic agents, such as cisplatin and paclitaxel, in cancer cells. In addition, this compound has been investigated for its potential to overcome EGFR-mediated resistance to chemotherapy.
Propriétés
IUPAC Name |
(2E,4E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-15-9-10-17-16(11-15)19(24)23-18(22-17)14(12-21)8-4-7-13-5-2-1-3-6-13/h1-11H,(H,22,23,24)/b7-4+,14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDSFPDMATNPP-CUJDEGIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide](/img/structure/B6005455.png)
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)

![4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B6005477.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![2-methyl-6-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6005495.png)
![N-benzyl-N-methyl-1-[(2E)-3-phenyl-2-propenoyl]-3-piperidinamine](/img/structure/B6005510.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)benzoate](/img/structure/B6005518.png)
![2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B6005521.png)


![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)